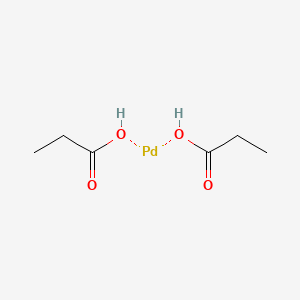
Bis(propionyloxy)palladium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Palladium(II) propionate, also known as palladium dipropionate, is a chemical compound with the formula (C2H5CO2)2Pd. It is a coordination complex where palladium is in the +2 oxidation state, coordinated by two propionate ligands. This compound is typically used in various catalytic processes and has significant applications in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Palladium(II) propionate can be synthesized through the reaction of palladium(II) acetate with propionic acid. The reaction typically involves dissolving palladium(II) acetate in propionic acid and heating the mixture to facilitate the exchange of acetate ligands with propionate ligands .
Industrial Production Methods
On an industrial scale, the production of palladium(II) propionate follows similar principles but may involve more controlled conditions to ensure high purity and yield. The process often includes steps such as purification through recrystallization and the use of inert atmospheres to prevent contamination .
Chemical Reactions Analysis
Types of Reactions
Palladium(II) propionate undergoes various types of chemical reactions, including:
Oxidation: Palladium(II) can be oxidized to palladium(IV) under specific conditions.
Reduction: Palladium(II) can be reduced to palladium(0), which is often used in catalytic cycles.
Substitution: The propionate ligands can be substituted with other ligands, such as chloride or acetate.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like chlorine or bromine.
Reduction: Reducing agents such as hydrogen gas or hydrazine.
Substitution: Ligand exchange reactions typically involve the use of other carboxylic acids or halides.
Major Products Formed
Oxidation: Palladium(IV) compounds.
Reduction: Palladium(0) nanoparticles or complexes.
Substitution: Palladium complexes with different ligands, such as palladium(II) chloride or palladium(II) acetate.
Scientific Research Applications
Palladium(II) propionate has a wide range of applications in scientific research:
Biology: Investigated for its potential use in biological systems, such as enzyme mimetics and bio-catalysis.
Medicine: Explored for its potential in drug development and as a component in anticancer therapies.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
Mechanism of Action
The mechanism by which palladium(II) propionate exerts its effects is primarily through its role as a catalyst. Palladium(II) can undergo oxidative addition, reductive elimination, and ligand exchange, which are key steps in many catalytic cycles. These processes involve the formation and breaking of bonds between palladium and other atoms or molecules, facilitating various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Palladium(II) acetate: (C2H3O2)2Pd
Palladium(II) chloride: PdCl2
Palladium(II) nitrate: Pd(NO3)2
Uniqueness
Palladium(II) propionate is unique due to its specific ligand environment, which can influence its reactivity and selectivity in catalytic processes. Compared to palladium(II) acetate, it may offer different solubility and stability properties, making it suitable for specific applications where other palladium compounds may not be as effective .
Properties
Molecular Formula |
C6H12O4Pd |
|---|---|
Molecular Weight |
254.58 g/mol |
IUPAC Name |
palladium;propanoic acid |
InChI |
InChI=1S/2C3H6O2.Pd/c2*1-2-3(4)5;/h2*2H2,1H3,(H,4,5); |
InChI Key |
WRBZGFGKHPSJPX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)O.CCC(=O)O.[Pd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



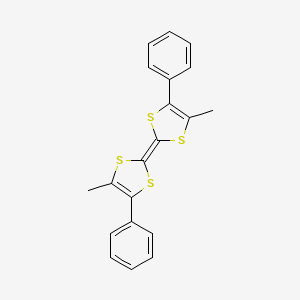



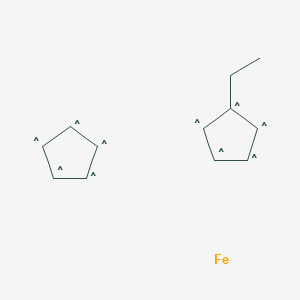
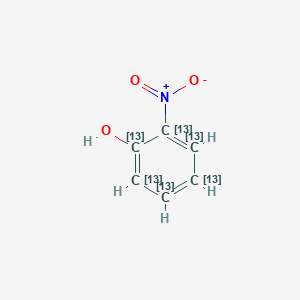
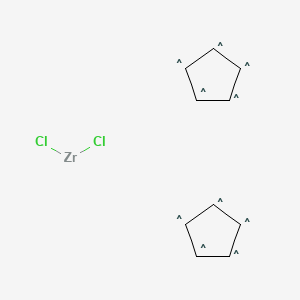
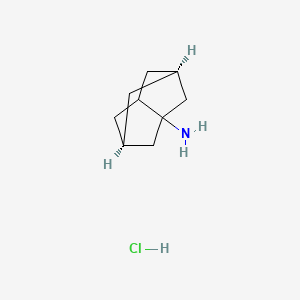
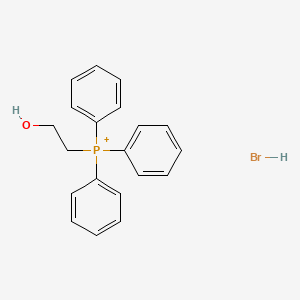
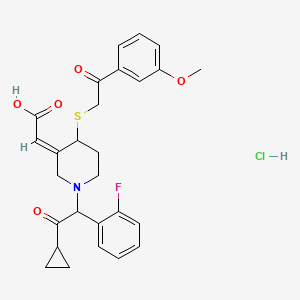

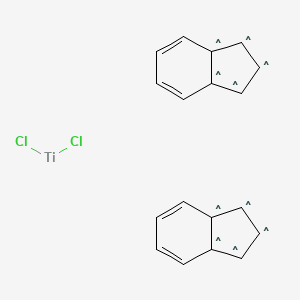
![1-(5-bromo-1-benzofuran-2-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B12060958.png)
